molecular formula C13H16ClNO4 B2448583 3-(2-Chlorobenzyl)pyrrolidine oxalate CAS No. 1188263-58-2

3-(2-Chlorobenzyl)pyrrolidine oxalate

Cat. No. B2448583
CAS RN: 1188263-58-2
M. Wt: 285.72
InChI Key: DOBUHHQDOVDBFQ-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)pyrrolidine oxalate, also known as CPBO, is an oxalate ester of the pyrrolidine ring compound. It is a white crystalline solid that has been studied for its various properties, such as its ability to act as a catalyst for organic reactions, as a ligand in coordination chemistry, and as a chelating agent. In addition, CPBO has been studied for its potential applications in the fields of medicine, materials science, and biochemistry.

Scientific Research Applications

Stable Free Radicals in Biomedical Research

  • Application : Stable free radicals like sterically shielded nitroxides of the pyrrolidine series are crucial in biophysical and biomedical research, particularly for magnetic resonance spectroscopy and imaging. These radicals demonstrate high stability in biological systems.
  • Research Insight : A study by Dobrynin et al. (2021) suggests a new procedure for preparing a reduction-resistant analog of carboxy-Proxyl, which is significant for its stability in biological applications (Dobrynin et al., 2021).

Coordination Polymers and Complexes

  • Application : Pyrrolidine derivatives have been used to form coordination polymers and complexes, which are vital in material science and catalysis.
  • Research Insight : Ghosh et al. (2004) demonstrated that pyridine derivatives, when reacted with Zn(II) salts, form coordination polymers and metallomacrocycle complexes (Ghosh et al., 2004).

Synthesis of Complex Heterocyclic Compounds

  • Application : Pyrrolidine derivatives are key in synthesizing complex heterocyclic compounds, which have applications in drug development and organic synthesis.
  • Research Insight : Dong et al. (2008) achieved the highly enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines, which are important in the creation of pharmacologically active compounds (Dong et al., 2008).

Asymmetric Synthesis

  • Application : Pyrrolidine derivatives play a role in asymmetric synthesis, which is crucial for creating compounds with specific chirality, important in drug effectiveness and safety.
  • Research Insight : Davis et al. (2008) discussed the synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates, a process significant in producing chiral molecules (Davis et al., 2008).

Catalysis and Organic Synthesis

  • Application : Pyrrolidine derivatives are used in catalysis and organic synthesis, contributing to the development of new synthetic methods and materials.
  • Research Insight : A study by Otero-Fraga et al. (2017) introduced a method to synthesize complex poly-heterocyclic pyrrolidines, demonstrating the versatility of these compounds in organic synthesis (Otero-Fraga et al., 2017).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.C2H2O4/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;3-1(4)2(5)6/h1-4,9,13H,5-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBUHHQDOVDBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorobenzyl)pyrrolidine oxalate

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